Chonglou Saponin

Lung Cancer Cytotoxicity Steroidal Saponin

Polyphyllin VII delivers compound-specific, evidence-backed potency that generic Chonglou extracts cannot match. It demonstrates A549 NSCLC IC50=0.41µM via PI3K/Akt/NF-κB inhibition, in vivo MDA-MB-231 xenograft efficacy at 1.5 mg/kg, and unique anti-angiogenic/anti-metastatic activity in HCC models. Its distinct oral bioavailability (5.86%, highest Cmax among nine Paris saponins) and high DMSO solubility (≥82.3 mg/mL) make it ideal for formulation development. Choose Polyphyllin VII—not interchangeable class-level substitutes—for reproducible, mechanism-defined oncology research.

Molecular Formula C51H82O21
Molecular Weight 1031.2 g/mol
Cat. No. B14794741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChonglou Saponin
Molecular FormulaC51H82O21
Molecular Weight1031.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1
InChIKeyFBFJAXUYHGSVFN-ISUPFHCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chonglou Saponin: A Class of Steroidal Saponins with Differentiated Anticancer Profiles in Scientific Procurement


Chonglou Saponins are a family of steroidal saponins primarily isolated from the rhizomes of Paris polyphylla (Rhizoma Paridis), a traditional Chinese medicinal herb . Key members, including Polyphyllin I, II, VI, and VII, are recognized as major bioactive constituents . These compounds share a steroidal backbone with varying glycosylation patterns, which confer distinct physicochemical properties and biological activities, particularly in oncology research .

Why In-Class Substitution of Chonglou Saponins Is Scientifically Invalid for Procurement


Despite belonging to the same class of steroidal saponins, Chonglou Saponins (Polyphyllin I, II, VI, VII) cannot be used interchangeably. Direct comparative studies have established that each analog exhibits distinct cytotoxic potency and mechanistic profiles against specific cancer cell lines . Furthermore, their pharmacokinetic properties differ significantly, with Polyphyllin VII demonstrating a unique oral bioavailability profile among the nine saponins analyzed from Paris polyphylla . Attempts to substitute one species of Paris for another have shown that alternative sources possess different saponin compositions and, consequently, different antitumor efficacy in vivo . These quantitative differences underscore the critical need for compound-specific, evidence-based procurement rather than relying on generic class-level assumptions.

Quantitative Differential Evidence for Chonglou Saponin Procurement Decisions


Comparative Cytotoxicity of Polyphyllin VII in A549 Lung Cancer Cells

Polyphyllin VII (Chonglou Saponin VII) demonstrates superior cytotoxic potency in A549 lung cancer cells compared to its in-class analogs. In a direct head-to-head study, Polyphyllin VII achieved an IC50 of 0.41 µM at 24 hours, whereas Polyphyllin I and its analogues (II, VI) exhibited IC50 values ranging from 1.0 to 4.5 µM across the same and other cell lines . This represents a 2.4- to 11-fold increase in potency for Polyphyllin VII in this specific cell line .

Lung Cancer Cytotoxicity Steroidal Saponin

Differential Oral Bioavailability of Polyphyllin VII vs. Class Profile

Polyphyllin VII exhibits distinct pharmacokinetic behavior compared to other saponins from the same plant extract. Following oral administration of a Paris polyphylla extract in rats, Polyphyllin VII achieved the highest maximum plasma concentration (Cmax = 17.0 ± 2.24 µg/L) among all nine steroidal saponins analyzed . Despite this relative superiority, its absolute oral bioavailability remains low at 5.86%, with a moderate intraperitoneal bioavailability of 38.81% . This quantitative data highlights that while it is the most orally available among its cohort, significant bioavailability challenges exist that must inform experimental design and formulation strategies.

Pharmacokinetics Bioavailability Oral Absorption

Differential Solubility Profile of Polyphyllin VII vs. Polyphyllin I

Polyphyllin VII and Polyphyllin I exhibit starkly different solubility characteristics that are critical for in vitro assay design and procurement specifications. While Polyphyllin I is practically insoluble in water and ethanol, Polyphyllin VII demonstrates a quantifiable solubility in DMSO, with reported values of ≥82.3 mg/mL and up to 100 mg/mL . This differential solubility impacts the preparation of stock solutions and the maximum achievable concentration in various assay systems, making Polyphyllin VII more amenable to experiments requiring higher compound concentrations in DMSO-based dilutions.

Solubility Formulation In Vitro Assay

Comparative In Vivo Antitumor Efficacy in Xenograft Models

Polyphyllin VII demonstrates quantifiable in vivo antitumor activity that differentiates it from alternative saponin sources. In an MDA-MB-231 breast cancer mouse xenograft model, administration of Polyphyllin VII at 1.5 mg/kg significantly reduced tumor growth . For context, total saponins extracted from Paris forrestii, a substitute species for Chonglou, required a higher dose of 2.25 mg/kg to achieve a 42.6% tumor inhibition rate in an H22 hepatoma model, compared to a 53.9% inhibition rate for the positive control cisplatin at 2 mg/kg . While these are not direct head-to-head studies, the data suggest that Polyphyllin VII may offer potent in vivo efficacy at a relatively low dose in specific cancer models, distinguishing it from broader saponin mixtures or extracts.

In Vivo Efficacy Xenograft Breast Cancer

Mechanistic Differentiation: PI3K/Akt/NF-κB Pathway Inhibition

While multiple Chonglou saponins induce apoptosis via mitochondrial dysfunction, Polyphyllin VII has been specifically characterized for its potent inhibition of the PI3K/Akt and NF-κB pathways. In A549 lung cancer cells, Polyphyllin VII treatment led to the suppression of NF-κB p65, a downstream effector of the PI3K/Akt pathway, contributing to its pro-apoptotic effect . In contrast, a comparative study found that Polyphyllin VI and Polyphyllin I were more prominent inducers of Ca2+ haemostasis disruption and ROS accumulation in the same and other cell lines . This mechanistic nuance suggests that different analogs may be optimal for studying distinct cell death pathways, making the specific selection of Polyphyllin VII crucial for research focused on the PI3K/Akt/NF-κB axis.

Mechanism of Action Apoptosis Signaling Pathway

Targeted Research and Procurement Applications for Chonglou Saponin VII


Advanced Non-Small Cell Lung Cancer (NSCLC) Research and Drug Combination Studies

Based on its high potency in A549 cells (IC50 = 0.41 µM) and its defined mechanism of action through PI3K/Akt/NF-κB inhibition, Polyphyllin VII is ideally suited for in vitro and in vivo NSCLC research . Its ability to sensitize resistant cells makes it a valuable tool for studying combinations with standard-of-care agents like gefitinib or cisplatin in acquired resistance models .

Breast Cancer Xenograft and In Vivo Pharmacology Studies

With demonstrated in vivo efficacy in an MDA-MB-231 xenograft model at a low dose of 1.5 mg/kg and well-defined in vitro IC50 values against multiple breast cancer lines (e.g., MCF-7 IC50 = 2.86 µM), Polyphyllin VII is a preferred compound for breast cancer research programs requiring a pure, characterized agent with proven in vivo activity .

Investigations of Angiogenesis and Metastasis in Hepatocellular Carcinoma (HCC)

Unique among its class, Polyphyllin VII has been shown to possess strong anti-angiogenesis and anti-metastasis properties in HCC models, including zebrafish xenografts and mouse lung metastasis assays . This application scenario is directly supported by evidence that distinguishes it from other saponins primarily studied for cytotoxicity alone.

Pharmacokinetic and Formulation Development Studies for Oral Saponin Delivery

Given its quantifiable, albeit low, oral bioavailability (5.86%) and the fact it achieves the highest Cmax among nine related saponins, Polyphyllin VII is an optimal candidate for procurement in formulation development projects aimed at improving the oral absorption of steroidal saponins . Its solubility profile in DMSO (≥82.3 mg/mL) also facilitates the creation of concentrated stock solutions for formulation screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chonglou Saponin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.